molecular formula C17H34N2O2 B13180898 tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate CAS No. 1306605-01-5

tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate

Cat. No.: B13180898
CAS No.: 1306605-01-5
M. Wt: 298.5 g/mol
InChI Key: TYUNMNHXFHRCAL-UHFFFAOYSA-N
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Description

tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate (CAS 1306605-01-5) is a chemical compound with the molecular formula C17H34N2O2 and a molecular weight of 298.46 g/mol . This specialty chemical features a piperidine scaffold, a prevalent motif in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely utilized in organic synthesis to render the amine functionality inert, allowing for selective reactions at other sites within the molecule. Subsequent deprotection under mild acidic conditions readily regenerates the free amine, making this compound a versatile and stable intermediate . The structure also incorporates a 4,4-dimethylpentyl chain, which can significantly influence the molecule's lipophilicity and steric properties. This combination of a protected amine and a bulky hydrocarbon side chain makes it a valuable building block for the synthesis of more complex molecules. Its primary research application is in drug discovery and development, particularly for constructing potential pharmacologically active compounds that target the central nervous system, GPCRs, or enzymes where the piperidine ring is a key pharmacophore. Researchers value this compound for its role in creating novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical. For detailed safety information, please consult the relevant Safety Data Sheet.

Properties

CAS No.

1306605-01-5

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethyl-2-piperidin-4-ylpentyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-16(2,3)11-14(13-7-9-18-10-8-13)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20)

InChI Key

TYUNMNHXFHRCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it suitable for use in various biochemical assays.

Medicine

In medicine, this compound is investigated for its potential as a drug intermediate. It can be used to synthesize pharmacologically active compounds with potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and dimethylpentyl chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate" with two structurally related compounds from the evidence:

tert-butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Structural Differences :
    • The acetyl group at the piperidine nitrogen replaces the 4,4-dimethylpentyl chain in the target compound.
    • Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32) vs. the target compound’s hypothetical formula (unreported).
  • Synthetic Routes :
    • Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM at 0°C .
    • Deprotection under acidic conditions (HCl/MeOH) yields the free amine, retaining the acetyl group .

tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ()

  • Structural Differences: A 2-methylsulfonyl-6-phenoxypyrimidin-4-yl group replaces the pentyl chain, introducing sulfur and aromaticity. Molecular formula: C₂₁H₂₈N₄O₅S (MW: 448.5), significantly larger than the target compound.
  • Key Properties: The methylsulfonyl and phenoxy groups are electron-withdrawing, reducing piperidine nucleophilicity and enhancing stability toward electrophilic attacks. No physical property data (e.g., melting point, solubility) are reported, but the pyrimidine moiety likely increases crystallinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Highlights
This compound (Target) Not reported Not reported 4,4-dimethylpentyl, piperidin-4-yl Likely involves alkylation of piperidine
tert-butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 1-acetylpiperidin-4-yl Acetylation at 0°C in DCM
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate C₂₁H₂₈N₄O₅S 448.5 2-methylsulfonyl-6-phenoxypyrimidin-4-yl Functionalization of piperidine with pyrimidine

Key Research Findings

  • Electron-withdrawing groups (e.g., acetyl, methylsulfonyl) in analogs reduce piperidine basicity, impacting solubility and reactivity in acidic/basic environments .
  • Synthetic Utility :
    • Boc-protected piperidines are versatile intermediates; the target compound’s branched chain may optimize pharmacokinetic properties (e.g., lipophilicity) in drug candidates.
    • Deprotection conditions (e.g., HCl/MeOH in ) are likely applicable to the target compound, though steric effects may necessitate adjusted reaction times or temperatures.

Biological Activity

tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Chemical Formula : C17H34N2O2
  • Molecular Weight : 298.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in neurodegenerative processes:

  • Cholinesterase Inhibition : The compound exhibits inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. This action can enhance cholinergic neurotransmission, potentially improving cognitive function in AD patients .
  • β-Secretase Inhibition : It also acts as an inhibitor of β-secretase, an enzyme involved in the amyloid precursor protein processing that leads to amyloid-beta peptide formation. By inhibiting this enzyme, the compound may reduce amyloid plaque formation, a hallmark of AD pathology .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses associated with neurodegeneration. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures exposed to amyloid-beta .

In Vitro Studies

In vitro experiments have demonstrated that this compound protects astrocytes from amyloid-beta-induced cytotoxicity. When astrocytes were treated with amyloid-beta 1-42 alongside the compound, cell viability improved significantly compared to controls treated only with amyloid-beta .

TreatmentCell Viability (%)
Control100
Aβ 1-4243.78 ± 7.17
Aβ 1-42 + tert-butyl carbamate62.98 ± 4.92

This table illustrates the protective effect of the compound against amyloid-beta toxicity.

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD showed that while this compound reduced β-secretase activity and amyloid-beta levels, its effects were less pronounced compared to standard treatments like galantamine .

Case Studies

  • Neuroprotective Effects : A study reported that the compound significantly improved cognitive performance in mice subjected to scopolamine-induced memory impairment. The results indicated enhanced learning and memory capabilities post-treatment .
  • Comparative Efficacy : In comparative studies against other piperidine derivatives, this compound showed superior AChE inhibition and reduced amyloid aggregation compared to similar compounds .

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